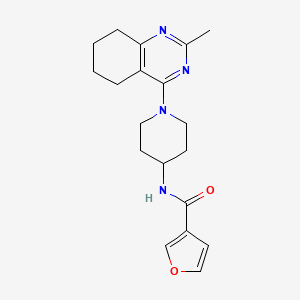

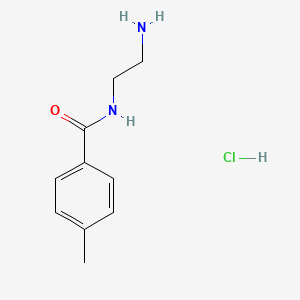

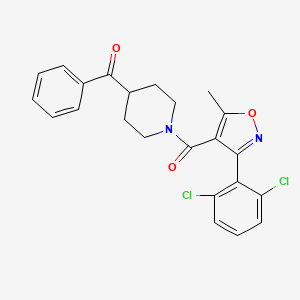

2-(1-Butylbenzimidazol-2-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be determined using techniques such as single-crystal X-ray diffraction (XRD). For example, a Co(II) complex with a similar structure was analyzed using XRD, revealing that three chelate ligands are coordinated to the Co(II) cation by the O atoms of the hydroxyl group and the N atoms of the imidazole ring .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives can be complex and varied. For instance, a Co(II) complex with a similar structure was prepared through a series of reactions . In another example, the compound 2,2’-(((1h-benzo(d) imidazol-2-yl)methyl)azanediyl)bis(ethan-1-ol) was reacted with benzyl bromide to afford a compound which was used as raw material to prepare a series of compounds through condensation reaction .Applications De Recherche Scientifique

Antibacterial Activity

BBE exhibits significant antibacterial properties. Researchers have synthesized derivatives of BBE and screened them for their antibacterial effects. Notably, compounds 1, 2a, and 8 demonstrated strong antibacterial activity. These findings suggest that BBE derivatives could be explored further as potential antimicrobial agents .

Antifungal Activity

While BBE derivatives showed moderate antifungal activity, compounds 1, 2a, and 8 stood out. Researchers have investigated their effects against fungal pathogens. Although the antifungal activity is not as pronounced as the antibacterial activity, it still warrants exploration for potential therapeutic applications .

Heterocyclic Compound Synthesis

Benzimidazole compounds, including BBE, are part of the heterocyclic family. These compounds play essential roles in agriculture, industry, and medicine. BBE’s structure combines benzene and imidazole rings, making it a versatile building block for synthesizing novel heterocyclic derivatives .

Vitamin B12 Ligand

N-ribosyl-dimethyl benzimidazole, a natural compound related to BBE, serves as a ligand for cobalt in vitamin B12. Vitamin B12 is crucial for various biological processes, including DNA synthesis and nerve function. Understanding BBE’s structural similarity to this ligand may lead to insights into its potential vitamin-related applications .

Chemical Reactions and Characterization

Researchers have characterized BBE derivatives using techniques such as FT-IR (Fourier-transform infrared spectroscopy) and HNMR (proton nuclear magnetic resonance). Additionally, CHN analysis provides information about the compound’s elemental composition. These analytical methods help validate the synthesized compounds and assess their properties .

Research Use and Catalog Information

BBE (Catalog No.: S2882732) is available for research purposes. Scientists can explore its applications in various contexts, including drug discovery, materials science, and chemical biology. The compound’s molecular formula is C13H18N2O, with a molecular weight of 218.3 g/mol.

Orientations Futures

Benzimidazole derivatives, such as 2-(1-Butylbenzimidazol-2-yl)ethan-1-ol, have a wide range of pharmacological properties and are used in the treatment of various diseases . The preparation of new benzimidazole derivatives and benzimidazole complexes with metals, and the study of their structure and properties, is a promising direction in the development of coordination and medicinal chemistry .

Propriétés

IUPAC Name |

2-(1-butylbenzimidazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-3-9-15-12-7-5-4-6-11(12)14-13(15)8-10-16/h4-7,16H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEXXIVWJLPNCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2594225.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2594233.png)

![tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate](/img/structure/B2594237.png)

![7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2594241.png)

![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2594242.png)